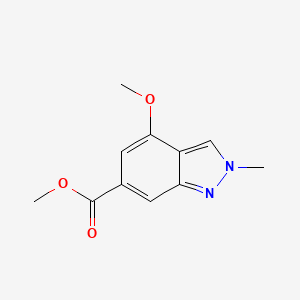

methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methoxy-2-methylindazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-6-8-9(12-13)4-7(11(14)16-3)5-10(8)15-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCKVGBEGWRVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=CC(=CC2=N1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxy-2-methylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux, leading to the formation of the indazole ring system. The resulting product is then esterified to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate has been investigated for its potential therapeutic effects in various diseases:

- Anti-inflammatory Activity : Studies have shown that this compound exhibits significant anti-inflammatory effects. In experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema, derivatives of indazole have been found to inhibit the production of inflammatory mediators like prostaglandin E2 and TNF-α.

- Anticancer Potential : Research has indicated that indazole derivatives can act as selective inhibitors against certain cancer cell lines. For instance, compounds similar to this compound have demonstrated potent antiproliferative activity against melanoma cell lines .

- Hypoglycemic Effects : Preliminary studies suggest potential hypoglycemic effects in diabetic models, indicating that this compound may assist in managing blood glucose levels.

2. Chemical Synthesis

The compound serves as a valuable building block for synthesizing more complex molecules:

- Synthesis of Derivatives : this compound can undergo various chemical reactions such as oxidation, reduction, and substitution to yield diverse derivatives. For example:

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Quinones | Potassium permanganate, chromium trioxide |

| Reduction | Amines or alcohols | Lithium aluminum hydride, sodium borohydride |

| Substitution | Functionalized indazoles | Alkyl halides, acyl chlorides |

These reactions are crucial for developing new materials and pharmaceuticals.

3. Industrial Applications

The compound is also utilized in industrial settings:

- Dyes and Pigments : this compound acts as an intermediate in synthesizing dyes and pigments due to its stable structure and reactivity.

Case Studies

-

Anti-inflammatory Studies :

- In a study evaluating the efficacy of indazole derivatives in reducing inflammation, this compound was administered to animal models. Results indicated a marked decrease in inflammatory markers with minimal side effects.

- Anticancer Research :

-

Hypoglycemic Effects :

- In diabetic rat models, administration of this compound resulted in a notable reduction in blood glucose levels compared to controls, suggesting potential for diabetes management.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Positional Isomerism and Functional Group Variations

a. Methyl 8-Methylthio-2-Phenyl-6-p-Tolyl-4,5-Dihydro-2H-Benzo[1]Indazole-9-Carboxylate (5e)

- Structure : Features a methylthio group at position 8, a phenyl group at position 2, and a carboxylate at position 7.

- Activity : Demonstrated significant glucose uptake stimulation (2.0-fold at 10 μM) in L6 skeletal muscle cells, attributed to the 4-methylphenyl group at C6 .

- Key Difference : The carboxylate at position 9 (vs. position 6 in the target compound) and the presence of a dihydroindazole core may enhance binding to insulin-responsive tissues.

b. 3-Aryl-Indazole-7-Carboxylic Acids

- Structure : Carboxyl group at position 7 and aryl substituents at position 3.

- Activity : Inhibitors of protein kinase CK2, with compound 8 (carboxyl at position 7) showing efficacy comparable to carboxyl-substituted derivatives at position 5 .

- Key Difference : The carboxylate’s position (6 vs. 7) and substitution pattern (methoxy/methyl vs. aryl) influence kinase selectivity and potency.

c. Methyl 4-Chloro-1H-Indazole-6-Carboxylate

- Structure : Chloro substituent at position 4 instead of methoxy.

- Key Difference : The methoxy group in the target compound may reduce electrophilicity and improve metabolic stability compared to chloro derivatives.

Bioisosteric Analogues: Indole Derivatives

a. 6-Methoxy-1H-Indole-2-Carboxylic Acid

- Structure : Indole core with methoxy at position 6 and carboxylate at position 2.

- Relevance : Demonstrates the importance of methoxy positioning; indole derivatives are often explored for anticancer and antimicrobial activities .

- Key Difference : Indazole’s additional nitrogen atom (vs. indole) may enhance hydrogen-bonding interactions in biological targets .

b. Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate

- Structure: Quinoline core with methoxy and carboxylate groups.

- Synthesis : Prepared via methylation of carboxylic acid precursors under reflux conditions .

- Key Difference: The planar quinoline system offers distinct electronic properties compared to the bicyclic indazole, affecting solubility and target engagement.

Physicochemical Comparisons

Biological Activity

Methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate (MMI) is a synthetic compound belonging to the indazole family, characterized by its unique structure that includes a methoxy group and a carboxylate functionality. This compound has garnered attention for its diverse biological activities, making it a potential candidate for drug development in various therapeutic areas.

- Chemical Formula : C11H12N2O3

- Molecular Weight : 220.23 g/mol

- Structure : The compound features an indazole core, consisting of a fused benzene and pyrazole ring, with specific substituents that enhance its biological activity.

Biological Activities

Research has highlighted several biological activities associated with MMI, including:

- Anti-inflammatory Activity : MMI has shown promise in the development of anti-inflammatory drugs due to its indazole moiety, which is known for its biological properties.

- Antihypertensive Effects : Some derivatives of MMI have exhibited moderate antihypertensive activity in preclinical studies, indicating potential cardiovascular benefits.

- Antitumor Activity : The compound has been studied for its anticancer properties, particularly as an inhibitor of specific cancer-related enzymes. For instance, derivatives have demonstrated significant activity against various cancer cell lines, suggesting a role in cancer therapy .

- Antimicrobial Properties : Indazole derivatives, including MMI, have demonstrated antimicrobial effects against various pathogens, indicating their potential use in treating infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of MMI can be attributed to its structural characteristics. The presence of the methoxy group at the 4-position and the methyl group at the 2-position are crucial for enhancing its interaction with biological targets. Comparative studies with similar compounds reveal that these substitutions significantly influence the efficacy and potency of MMI .

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methyl 5-bromo-1H-indazole-7-carboxylate | C10H8BrN3O2 | Bromine substitution at position 5 |

| Methyl 6-amino-1H-indazole-4-carboxylate | C10H10N4O2 | Amino group at position 6 |

| Methyl 6-bromo-1H-indazole-4-carboxylate | C10H8BrN3O2 | Bromine at position 6 |

| Methyl 2-methyl-2H-indazole-5-carboxylate | C10H10N2O2 | Methyl substitution at position 2 |

The mechanism through which MMI exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : MMI and its derivatives have been identified as inhibitors of key enzymes involved in tumor growth and inflammation. For example, certain analogs have shown potent inhibition of PLK4 and other kinases associated with cancer progression .

- Binding Affinity : Interaction studies indicate that MMI has favorable binding affinities to various biological targets, which is essential for its therapeutic efficacy.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological profiles of MMI:

- Antitumor Efficacy : In vitro studies demonstrated that MMI derivatives possess significant antiproliferative activity against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .

- Preclinical Models : Animal models have been utilized to assess the antitumor effects of MMI, showcasing promising results that support further clinical investigation .

- Safety Profile : Preliminary assessments of toxicity and side effects have shown that certain derivatives are well-tolerated in vivo, which is critical for their development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate, and how do reaction conditions influence yield?

- Methodology :

- Intermediate Preparation : Start with a substituted indazole core (e.g., 3-formyl-1H-indole-2-carboxylate derivatives) and employ condensation reactions. For example, refluxing with acetic acid and sodium acetate (1.1 equiv) under acidic conditions (Method A in and ) can promote cyclization.

- Functionalization : Introduce the methoxy group via nucleophilic substitution or protection/deprotection strategies. Boronic acid intermediates (e.g., 2-Methyl-2H-indazole-6-boronic acid, as in ) may aid in cross-coupling reactions for regioselective modifications.

- Yield Optimization : Adjust stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) and reflux duration (3–5 hours) to minimize side products. Recrystallization from DMF/acetic acid mixtures improves purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- HPLC and FTIR : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity. FTIR confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

- NMR and Mass Spectrometry : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₂H₁₂N₂O₃) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve tautomeric forms (e.g., 2H-indazole vs. 1H-indazole) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for substitution at the methoxy or carboxylate positions. Compare Fukui indices to identify electrophilic hotspots .

- Docking Studies : If targeting biological applications, simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

Q. What experimental strategies address contradictions in reported spectral data for indazole derivatives?

- Methodology :

- Controlled Replication : Repeat synthesis under standardized conditions (e.g., ’s acetic acid reflux) to isolate variables like solvent polarity or temperature.

- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish between methoxy and methyl protons using NOESY .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid in ) to identify systematic errors in instrumentation .

Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic). Monitor via HPLC for degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Use Arrhenius modeling to extrapolate shelf-life under standard conditions .

Specialized Research Scenarios

Q. How does the electronic environment of the indazole ring influence its biological activity in enzyme inhibition assays?

- Methodology :

- SAR Studies : Synthesize analogs with varying substituents (e.g., replacing methoxy with hydroxy or halogen). Test inhibition against kinases or proteases using fluorescence-based assays .

- Molecular Dynamics : Simulate binding interactions over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .

Q. What environmental impact assessments are relevant for this compound during disposal or lab-scale synthesis?

- Methodology :

- Ecotoxicology Screening : Use Daphnia magna or algae models to estimate LC₅₀ values. Refer to EPA DSSTox data (e.g., DTXSID30346524 in ) for structural analogs .

- Waste Stream Analysis : Quantify residual acetic acid or boronic acid byproducts via ICP-MS and recommend neutralization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.